3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid
CAS No.: 312289-59-1
Cat. No.: VC4372693
Molecular Formula: C13H11NO4
Molecular Weight: 245.234
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312289-59-1 |
|---|---|
| Molecular Formula | C13H11NO4 |
| Molecular Weight | 245.234 |
| IUPAC Name | 3-[(5-methylfuran-2-carbonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C13H11NO4/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
| Standard InChI Key | UOIAQNBEHLQRMG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid features a benzoic acid backbone substituted at the meta position with a 5-methylfuran-2-carbonylamino group. The IUPAC name derives from this structure: 3-[(5-methylfuran-2-carbonyl)amino]benzoic acid. Key identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| CAS Number | 312289-59-1 | |
| Molecular Formula | C₁₃H₁₁NO₄ | |
| Molecular Weight | 245.234 g/mol | |
| SMILES | CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| InChIKey | UOIAQNBEHLQRMG-UHFFFAOYSA-N |
The furan ring’s electron-rich nature and the carboxylic acid group’s polarity create a bifunctional reactivity profile, enabling diverse chemical modifications .
Physicochemical Properties
While experimental data on solubility and melting point are unavailable, analog compounds like 4-[(5-methyl-furan-2-carbonyl)-amino]-butyric acid (CAS 367920-40-9) exhibit a density of 1.2 g/cm³ and a boiling point of 430.4°C . These properties suggest moderate hydrophobicity, likely influencing the compound’s bioavailability and synthetic handling .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via amide bond formation between 5-methylfuran-2-carboxylic acid derivatives and 3-aminobenzoic acid. A typical route involves:
-
Activation of the carboxylic acid: 5-methylfuran-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
-
Nucleophilic substitution: The acyl chloride reacts with 3-aminobenzoic acid in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine).
Yield optimization requires strict moisture control, as the acyl chloride intermediate is hydrolysis-sensitive .
Reactivity Profile
The compound’s reactivity is governed by two functional groups:
-
Furan ring: Susceptible to electrophilic aromatic substitution (e.g., nitration, sulfonation) at the alpha position.
-
Carboxylic acid: Participates in esterification, amidation, and salt formation .
Notable reactions include:
-
Oxidation: The furan ring oxidizes to a diketone under strong oxidizing agents (e.g., KMnO₄/H⁺).
-
Reduction: Catalytic hydrogenation (H₂/Pd) reduces the amide bond to a secondary amine .
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies on structurally similar furan-carboxamide derivatives demonstrate broad-spectrum antimicrobial activity. For example, S-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-5-(phenylethyl)furan-2-carbothioate exhibits potent binding (-12.5 kcal/mol) to viral proteases, suggesting furan derivatives interfere with microbial enzyme function . 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid may exploit analogous mechanisms, disrupting bacterial cell wall synthesis or viral replication .
Future Research Directions
Pharmacokinetic Studies
-
Absorption/distribution: Evaluate logP and plasma protein binding using HPLC-MS.
-
Metabolism: Identify cytochrome P450 isoforms involved in hepatic clearance.
Target Validation
-
Molecular docking: Simulate interactions with DJ-1 (PDB: 1P5F) and SARS-CoV-2 Mpro (PDB: 6LU7) .
-
In vitro assays: Test cytotoxicity against HEK-293 and MCF-7 cell lines .
Synthetic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume